molecular formula C9H19NO B13587420 2-(Isopropoxymethyl)piperidine

2-(Isopropoxymethyl)piperidine

Cat. No.: B13587420
M. Wt: 157.25 g/mol
InChI Key: QFJKETVFKAFLTL-UHFFFAOYSA-N
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Description

2-(Isopropoxymethyl)piperidine is a nitrogen-containing heterocyclic compound. Piperidine derivatives, including this compound, are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry. These compounds are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropoxymethyl)piperidine typically involves the reaction of piperidine with isopropoxymethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of metal catalysts, such as palladium or rhodium complexes, can also be employed to improve the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-(Isopropoxymethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Isopropoxymethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(Isopropoxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various physiological effects. Key pathways involved may include the inhibition of signal transduction pathways or the modulation of neurotransmitter release .

Comparison with Similar Compounds

Uniqueness: 2-(Isopropoxymethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxymethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

2-(Isopropoxymethyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is being investigated for various pharmacological properties, including its role in drug development and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Molecular Formula : C10H19NO
Molecular Weight : 171.27 g/mol
IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an agonist or antagonist, modulating biochemical pathways involved in cellular processes. This mechanism is crucial for understanding its potential therapeutic effects.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of piperidine derivatives, including this compound. For instance, derivatives have shown effectiveness against fungal pathogens such as Candida auris, which poses significant health risks due to its resistance to conventional antifungal treatments. The compounds demonstrated the ability to disrupt cellular membranes and induce apoptosis in fungal cells, indicating their potential as antifungal agents .

Neuropharmacological Effects

Piperidine derivatives are also investigated for their neuropharmacological properties. Research indicates that these compounds can influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The modulation of cholinergic pathways has been noted, which may contribute to cognitive enhancement and neuroprotection .

Case Studies

  • Antifungal Activity Against Candida auris :
    • Objective : To assess the efficacy of piperidine derivatives against C. auris.
    • Methodology : Minimum Inhibitory Concentration (MIC) testing was performed on various derivatives.
    • Results : Compounds exhibited MIC values ranging from 0.24 to 0.97 μg/mL, demonstrating significant antifungal activity. Cell viability assays confirmed the compounds' ability to induce cell death through apoptosis .
  • Neuropharmacological Evaluation :
    • Objective : To evaluate the effects of piperidine derivatives on cognitive function in animal models.
    • Methodology : Behavioral tests were conducted following administration of the compounds.
    • Results : Notable improvements in memory and learning tasks were observed, suggesting potential applications in treating cognitive impairments .

Data Table: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/PathwayMIC (μg/mL)Mechanism of Action
AntifungalCandida auris0.24 - 0.97Membrane disruption and apoptosis induction
NeuropharmacologicalCholinergic pathwaysN/AModulation of neurotransmitter release

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(propan-2-yloxymethyl)piperidine

InChI

InChI=1S/C9H19NO/c1-8(2)11-7-9-5-3-4-6-10-9/h8-10H,3-7H2,1-2H3

InChI Key

QFJKETVFKAFLTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1CCCCN1

Origin of Product

United States

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